![molecular formula C16H18FNO3S B7496663 N-[2-(4-fluorophenyl)ethyl]-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B7496663.png)
N-[2-(4-fluorophenyl)ethyl]-4-methoxy-3-methylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(4-fluorophenyl)ethyl]-4-methoxy-3-methylbenzenesulfonamide, commonly known as F 13640, is a small molecule that has been extensively studied for its potential therapeutic applications. It belongs to the class of sulfonamide compounds and has been shown to have a range of biochemical and physiological effects.
作用機序
The exact mechanism of action of F 13640 is not fully understood. However, it has been shown to act as a selective antagonist of the 5-HT7 receptor. The 5-HT7 receptor is a G protein-coupled receptor that is involved in the regulation of neurotransmitter release, synaptic plasticity, and circadian rhythm. F 13640 has been shown to modulate the activity of this receptor, leading to its therapeutic effects.
Biochemical and Physiological Effects:
F 13640 has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammation and neuropathic pain. It has also been shown to reduce anxiety-like behavior in animal models of anxiety. F 13640 has been shown to have neuroprotective effects and to improve cognitive function in animal models of neurodegenerative diseases.
実験室実験の利点と制限
F 13640 has several advantages for lab experiments. It is a small molecule that is easy to synthesize and purify. It has been extensively studied in preclinical models and has shown promising therapeutic effects. However, there are also some limitations to its use in lab experiments. F 13640 has poor solubility in water, which can make it difficult to administer in vivo. It also has a short half-life, which can limit its effectiveness in some applications.
将来の方向性
There are several future directions for research on F 13640. One area of research is the development of more potent and selective 5-HT7 receptor antagonists. Another area of research is the investigation of F 13640's potential use in the treatment of other neurological disorders, such as depression and schizophrenia. Additionally, further studies are needed to determine the optimal dosing and administration methods for F 13640 in different applications.
合成法
The synthesis of F 13640 involves the reaction of 4-methoxy-3-methylbenzenesulfonyl chloride with 2-(4-fluorophenyl)ethylamine in the presence of a base such as triethylamine. The reaction yields F 13640 as a white crystalline solid with a melting point of 151-152°C. The purity of the compound can be confirmed by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
科学的研究の応用
F 13640 has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anxiolytic effects in preclinical studies. It has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. F 13640 has been shown to have neuroprotective effects and to improve cognitive function in animal models of these diseases.
特性
IUPAC Name |
N-[2-(4-fluorophenyl)ethyl]-4-methoxy-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO3S/c1-12-11-15(7-8-16(12)21-2)22(19,20)18-10-9-13-3-5-14(17)6-4-13/h3-8,11,18H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUFMRZDZNIEITC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCCC2=CC=C(C=C2)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

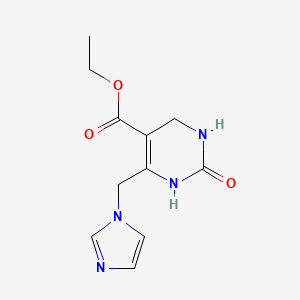
![4-[[1-(4-Methoxyphenyl)benzimidazol-2-yl]methyl]morpholine](/img/structure/B7496603.png)
![3-[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]-1-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]propan-1-one](/img/structure/B7496608.png)
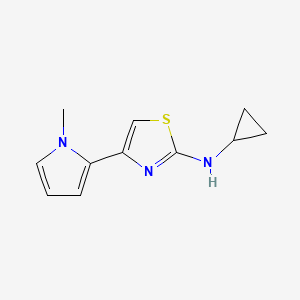
![N-[(2-imidazol-1-ylpyridin-3-yl)methyl]-2-(6-methoxy-1-benzofuran-3-yl)acetamide](/img/structure/B7496619.png)
![N-{4-[(4-ethylpiperazino)carbonyl]phenyl}butanamide](/img/structure/B7496626.png)

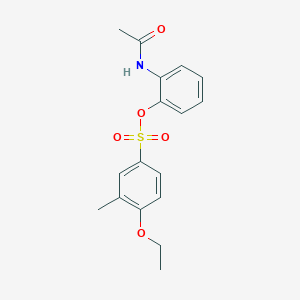
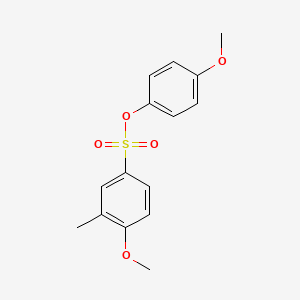
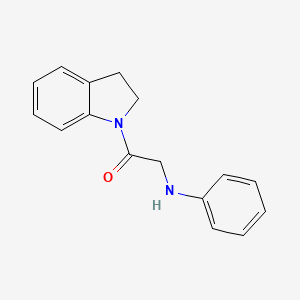
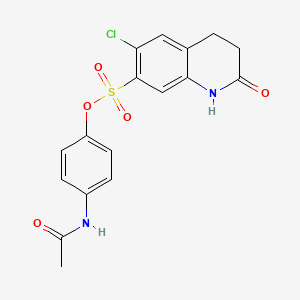
![3-[(2-bromophenyl)sulfonylamino]-N,N-diethyl-4-methoxybenzenesulfonamide](/img/structure/B7496673.png)
![5-[[5-(4-Bromophenyl)-1-ethylimidazol-2-yl]sulfanylmethyl]-1-phenyltetrazole](/img/structure/B7496682.png)
![N-(2-methoxy-5-methylphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide](/img/structure/B7496687.png)